molecular formula C13H11NO5 B065125 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid CAS No. 175204-30-5

4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid

Cat. No. B065125
M. Wt: 261.23 g/mol
InChI Key: AEGBMTWMWGFBOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid" involves complex reactions, showcasing the versatility of organic synthesis methodologies. For instance, studies have demonstrated the synthesis of complex benzoic acid derivatives through multi-step processes, including condensation reactions and the manipulation of functional groups to achieve the desired compound structures (Das & Kabalka, 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the properties and reactivity of a compound. Research on similar structures has employed techniques such as X-ray crystallography, NMR, IR spectroscopy, and density functional theory (DFT) calculations to determine the geometries, electronic configurations, and intramolecular interactions of benzoic acid derivatives (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of "4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid" derivatives are influenced by their functional groups and molecular structure. Studies have explored the acid-base dissociation, azo-hydrazone tautomerism, and the role of solvent composition in dictating the equilibria of related compounds in solution (Baul et al., 2009).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including melting points, solubility, and crystalline structure, provide insights into their potential applications and behavior in different environments. For example, the crystalline structure and hydrogen bonding patterns of benzoic acid co-crystals have been elucidated to understand their extended ribbons and packing arrangements (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are fundamental aspects of benzoic acid derivatives. Research has shown how substitutions on the benzoic acid ring influence the electron density and, consequently, the photoluminescence properties of certain compounds (Sivakumar et al., 2010).

Scientific Research Applications

LC-MS/MS Study of Degradation Processes : A study focusing on the degradation processes of nitisinone, a triketone herbicide turned medical treatment, utilized LC-MS/MS to understand the stability and degradation pathways of the compound under various conditions. This research approach could be similarly applied to study the stability, degradation, or transformation processes of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid, particularly in pharmaceutical contexts or environmental stability assessments (H. Barchańska et al., 2019).

Bioactivity of Carboxylic Acids : Another study reviewed the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including benzoic acid derivatives. The investigation into these properties could reflect potential research directions for understanding the biological activities and therapeutic potentials of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid, especially in terms of its antioxidant and antimicrobial capacities (B. Godlewska-Żyłkiewicz et al., 2020).

Advanced Oxidation Processes : The degradation of acetaminophen by advanced oxidation processes (AOPs) was reviewed, showcasing the pathways, by-products, and biotoxicity of degradation products. Similar methodologies could apply to 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid to assess its environmental impact and degradation behavior under AOPs, which is crucial for environmental safety and pharmaceutical waste management (Mohammad Qutob et al., 2022).

properties

IUPAC Name

4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-19-12-9(10(15)11(12)16)14-8-5-3-7(4-6-8)13(17)18/h3-6,14H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGBMTWMWGFBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365178
Record name 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid

CAS RN

175204-30-5
Record name 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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